3-(6-(Benzyloxy)-1H-indol-3-yl)-3-oxopropanenitrile 3-(6-(Benzyloxy)-1H-indol-3-yl)-3-oxopropanenitrile
Brand Name: Vulcanchem
CAS No.: 1415393-24-6
VCID: VC15886838
InChI: InChI=1S/C18H14N2O2/c19-9-8-18(21)16-11-20-17-10-14(6-7-15(16)17)22-12-13-4-2-1-3-5-13/h1-7,10-11,20H,8,12H2
SMILES:
Molecular Formula: C18H14N2O2
Molecular Weight: 290.3 g/mol

3-(6-(Benzyloxy)-1H-indol-3-yl)-3-oxopropanenitrile

CAS No.: 1415393-24-6

Cat. No.: VC15886838

Molecular Formula: C18H14N2O2

Molecular Weight: 290.3 g/mol

* For research use only. Not for human or veterinary use.

3-(6-(Benzyloxy)-1H-indol-3-yl)-3-oxopropanenitrile - 1415393-24-6

Specification

CAS No. 1415393-24-6
Molecular Formula C18H14N2O2
Molecular Weight 290.3 g/mol
IUPAC Name 3-oxo-3-(6-phenylmethoxy-1H-indol-3-yl)propanenitrile
Standard InChI InChI=1S/C18H14N2O2/c19-9-8-18(21)16-11-20-17-10-14(6-7-15(16)17)22-12-13-4-2-1-3-5-13/h1-7,10-11,20H,8,12H2
Standard InChI Key PNKPBYZCKOHSDM-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CN3)C(=O)CC#N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure comprises three distinct moieties:

  • Indole backbone: A bicyclic aromatic system with a pyrrole ring fused to a benzene ring.

  • Benzyloxy substituent: A benzyl ether group (-OCH2_2C6_6H5_5) attached at the 6-position of the indole.

  • Cyanoacetyl group: A ketone-linked nitrile (-CO-CN) at the 3-position of the indole.

The SMILES notation N#CCC(=O)c1c[nH]c2cc(OCc3ccccc3)ccc12\text{N}\#\text{CCC(=O)c1c[nH]c2cc(OCc3ccccc3)ccc12} precisely encodes this arrangement . A comparative analysis with its structural isomer, 3-(4-(benzyloxy)-1H-indol-3-yl)-3-oxopropanenitrile (CAS 1415393-23-5), reveals that positional isomerism significantly alters physicochemical properties and reactivity .

Table 1: Key Identifiers of 3-(6-(Benzyloxy)-1H-indol-3-yl)-3-oxopropanenitrile

PropertyValueSource
CAS Registry Number1415393-24-6
Molecular FormulaC18H14N2O2\text{C}_{18}\text{H}_{14}\text{N}_{2}\text{O}_{2}
Molecular Weight290.3 g/mol
SMILESN#CCC(=O)c1c[nH]c2cc(OCc3ccccc3)ccc12

Synthesis and Characterization

Synthetic Pathways

While explicit details of the compound’s synthesis remain proprietary, analogous indole derivatives are typically synthesized via:

  • Friedel-Crafts Acylation: Introducing the cyanoacetyl group to the indole’s 3-position.

  • Etherification: Installing the benzyloxy group at the 6-position using benzyl bromide under basic conditions .

  • Protection-Deprotection Strategies: Shielding reactive sites (e.g., NH of indole) during synthesis.

Notably, the Ambeed synthesis path for the 4-benzyloxy isomer (CAS 1415393-23-5) involves inert gas handling and moisture protection, suggesting similar precautions apply to the 6-isomer .

Analytical Data

Reported characterization data are sparse, but standard techniques would include:

  • NMR Spectroscopy: 1H^1\text{H} and 13C^{13}\text{C} NMR to confirm substitution patterns.

  • Mass Spectrometry: ESI-MS to verify molecular ion peaks at m/z 290.3 .

  • Chromatography: HPLC for purity assessment (≥95% purity cited for related compounds) .

Physicochemical Properties

Stability and Reactivity

The compound’s stability is influenced by:

  • Moisture Sensitivity: The nitrile group may hydrolyze to amides or carboxylic acids in aqueous environments .

  • Photodegradation: Benzyl ethers are prone to UV-induced cleavage, necessitating storage in amber containers .

Table 2: Hazard Codes and Precautionary Measures

Hazard CodeRisk PhrasePrecautionary Measure (P-Code)
H315Causes skin irritationP280 (Wear protective gloves)
H319Causes serious eye irritationP305+P351+P338 (Eye rinse protocol)
H400Very toxic to aquatic lifeP273 (Avoid environmental release)

Applications and Research Significance

Materials Science

The planar indole core and electron-withdrawing nitrile group suggest utility in:

  • Organic Semiconductors: As a π-conjugated building block for electron-transport layers.

  • Coordination Chemistry: Metal-organic frameworks (MOFs) via nitrile-metal interactions.

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